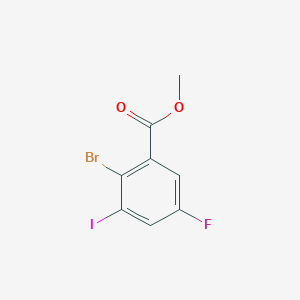
Methyl 2-bromo-5-fluoro-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst, while fluorination may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Iodination typically requires iodine (I2) and a suitable oxidizing agent. Esterification is commonly carried out using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-fluoro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-fluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogen atoms can enhance the biological activity and stability of the resulting compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-5-fluoro-3-iodobenzoate depends on its specific application
Molecular Targets: The halogen atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: This compound has a similar structure but lacks the fluorine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 3-bromo-2-fluoro-5-iodobenzoate: This is another isomer with a different arrangement of halogen atoms. Its properties and applications can vary based on the specific halogenation pattern.
Uniqueness
Methyl 2-bromo-5-fluoro-3-iodobenzoate is unique due to its specific combination of bromine, fluorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrFIO2 |
|---|---|
Peso molecular |
358.93 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
Clave InChI |
ZXAPZXGLZKZYLD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



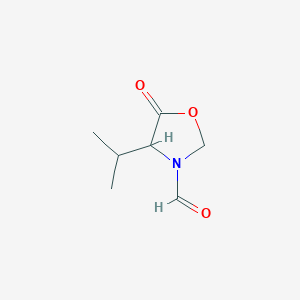
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
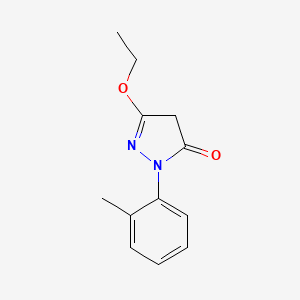
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
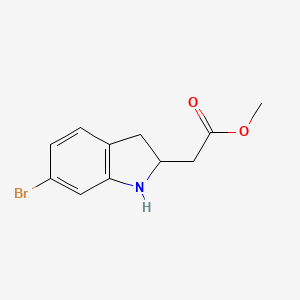
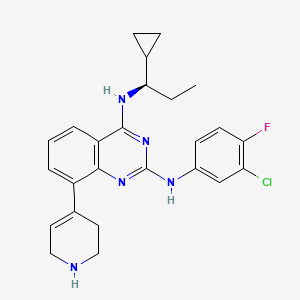
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
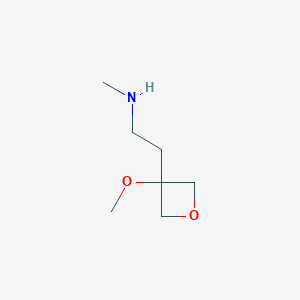
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)



